3-Aminopropyl-cyclohexylmethylphosphinic acid

Übersicht

Beschreibung

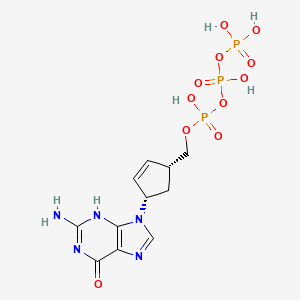

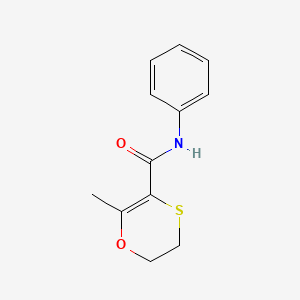

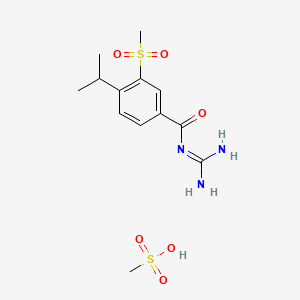

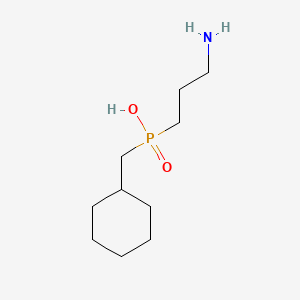

3-Aminopropyl-cyclohexylmethylphosphinic acid, also known as CGP 46381, is a compound with the molecular formula C10H22NO2P . It is a brain penetrant and selective GABAB receptor antagonist.

Molecular Structure Analysis

The molecular weight of 3-Aminopropyl-cyclohexylmethylphosphinic acid is 219.26 g/mol. More detailed structural information can be found on databases like ChemSpider and PubChem .Wissenschaftliche Forschungsanwendungen

GABA B Receptor Antagonist

CGP 46381 is a brain penetrant, selective GABA B receptor antagonist . The GABA B receptor is a type of GABA receptor that plays a crucial role in the neurotransmission process in the brain. As an antagonist, CGP 46381 can inhibit the action of this receptor, which can be useful in studying the functions and effects of the GABA B receptor .

Neurological Research

Due to its role as a GABA B receptor antagonist, CGP 46381 is often used in neurological research. For example, it has been used in studies investigating synaptic inhibition in the spinal cord .

Memory Research

CGP 46381 has been used in memory research. Specifically, it has been used in studies investigating the effects of GABA B receptor antagonism on memory and long-term potentiation .

Inhibition of Melanogenesis

CGP 46381 has been found to inhibit α-melanocyte-stimulating hormone (α-MSH)-induced melanogenesis . This suggests that it could potentially be used in research related to skin pigmentation and related disorders .

Regulation of Intracellular Calcium Levels

CGP 46381 has been found to regulate intracellular calcium levels . This suggests that it could potentially be used in research related to cellular signaling and related processes .

Wirkmechanismus

Target of Action

CGP 46381, also known as 3-Aminopropyl-cyclohexylmethylphosphinic acid, is a selective antagonist of the GABA B receptor . The GABA B receptor is a type of GABA receptor, which is a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.

Mode of Action

CGP 46381 acts by blocking the GABA B receptor . This action prevents the normal function of the GABA neurotransmitter, which is to reduce neuronal excitability. As a result, CGP 46381 can increase neuronal activity by preventing this inhibitory effect .

Biochemical Pathways

The primary pathway affected by CGP 46381 is the GABAergic pathway . By blocking the GABA B receptors, CGP 46381 disrupts the normal flow of signals in this pathway. The downstream effects of this disruption can vary, but they generally involve an increase in neuronal activity due to the reduced inhibitory effect of GABA .

Pharmacokinetics

CGP 46381 is orally active and brain penetrant . This means it can be taken by mouth and can cross the blood-brain barrier to act directly on the central nervous system. The compound is soluble in water, which aids in its absorption and distribution . .

Result of Action

The primary result of CGP 46381’s action is an increase in neuronal activity . By blocking the inhibitory effect of GABA, CGP 46381 allows neurons to fire more readily. This can have various effects depending on the specific neurons and circuits involved .

Action Environment

The action of CGP 46381 can be influenced by various environmental factors. For example, the presence of other substances that affect GABA receptors can potentially impact the efficacy of CGP 46381. Additionally, factors that affect the compound’s stability, such as temperature and pH, could also influence its action . .

Zukünftige Richtungen

While the future directions specifically for 3-Aminopropyl-cyclohexylmethylphosphinic acid are not mentioned in the search results, there is ongoing research into the role of GABAergic signaling in various conditions . Additionally, there is interest in the potential of phosphorus-containing species in synthesis .

Eigenschaften

IUPAC Name |

3-aminopropyl(cyclohexylmethyl)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22NO2P/c11-7-4-8-14(12,13)9-10-5-2-1-3-6-10/h10H,1-9,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOESDNIUAWGCLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CP(=O)(CCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30154065 | |

| Record name | 3-Aminopropyl-cyclohexylmethylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminopropyl-cyclohexylmethylphosphinic acid | |

CAS RN |

123691-14-5 | |

| Record name | 3-Aminopropyl-cyclohexylmethylphosphinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123691145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminopropyl-cyclohexylmethylphosphinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.